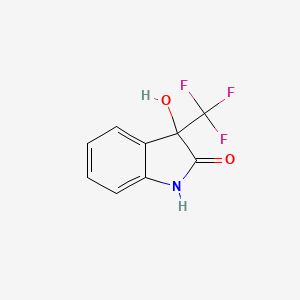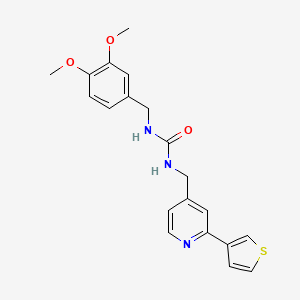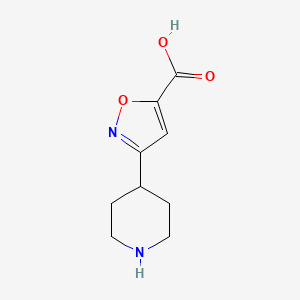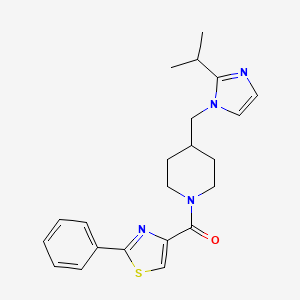![molecular formula C17H16N4O B2801136 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797636-99-7](/img/structure/B2801136.png)
4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile" is a complex organic molecule characterized by a combination of pyrido-pyrimidine and benzonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile can involve multi-step organic synthesis strategies:
Starting Materials: : The synthesis often begins with commercially available pyrido-pyrimidine derivatives and benzonitrile compounds.
Formation of Intermediate: : An intermediate such as 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-amine is first prepared through reactions involving catalysts and specific reaction conditions (e.g., solvent choice, temperature control).
Coupling Reaction: : The intermediate is then subjected to a coupling reaction with a benzonitrile derivative under controlled conditions (e.g., base presence, coupling reagents like EDC or DCC).
Final Product Formation: : Finally, a purification step such as recrystallization or column chromatography is employed to isolate the target compound.
Industrial Production Methods
In industrial settings, the production of this compound would leverage high-throughput synthesis methods, continuous flow chemistry for large-scale reactions, and automated purification techniques to ensure efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at specific sites, such as the benzonitrile group, to form corresponding oxidized products.
Reduction: : Reduction reactions, typically involving agents like lithium aluminum hydride (LiAlH4), can target the nitrile group to produce amines.
Substitution: : The functional groups present in the compound allow for nucleophilic and electrophilic substitution reactions, enabling modifications of its structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reagents: : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC).
Major Products Formed from These Reactions
Oxidation Products: : Corresponding carboxylic acids or ketones.
Reduction Products: : Amines or alcohols, depending on the site of reduction.
Substitution Products: : Various substituted derivatives based on the reagent used and the position of substitution.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules or functional materials.
Biology
In biological research, it may be investigated for its interaction with biological molecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for pharmaceutical activity, including as enzyme inhibitors or receptor ligands.
Industry
In the industrial context, its unique properties could be harnessed in the development of new materials or chemical processes.
Mecanismo De Acción
The specific mechanism by which 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile exerts its effects would depend on its application. For instance, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include binding to active sites or altering conformational states of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(6,7-Dihydro-1H-indol-4-yl)-2-oxoethyl)benzonitrile
4-(3-(6,7-Dihydropyrrolo[3,4-b]quinolin-6(5H)-yl)-3-oxopropyl)benzonitrile
Uniqueness
Compared to its analogs, 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile stands out due to the distinct arrangement of its nitrogen-containing heterocycles, which may confer unique reactivity and binding properties in various chemical and biological contexts. This uniqueness could translate into more specific interactions in biological systems or distinctive behavior in chemical reactions.
Propiedades
IUPAC Name |
4-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-9-14-3-1-13(2-4-14)5-6-17(22)21-8-7-16-15(11-21)10-19-12-20-16/h1-4,10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFUEAAZVIHRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)


![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)




![2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2801070.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)


![2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2801074.png)

